molecular formula C4H4ClN3 B110986 4-Amino-5-chloropyrimidine CAS No. 101257-82-3

4-Amino-5-chloropyrimidine

Cat. No. B110986
CAS RN: 101257-82-3
M. Wt: 129.55 g/mol
InChI Key: LQNBBHICRUONJT-UHFFFAOYSA-N
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Description

4-Amino-5-chloropyrimidine is a chemical compound with the molecular formula C4H4ClN3. It has a molecular weight of 129.55 . It is stored at room temperature in an inert atmosphere and away from light .


Synthesis Analysis

Several methods for the synthesis of pyrimidines, including 4-Amino-5-chloropyrimidine, have been described . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyrimidines .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloropyrimidine consists of a six-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) .


Chemical Reactions Analysis

Pyrimidines, including 4-Amino-5-chloropyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are involved in various chemical reactions, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

4-Amino-5-chloropyrimidine is a solid substance stored at room temperature . It has a molecular weight of 129.55 .

Scientific Research Applications

Anti-Inflammatory Drug Development

4-Amino-5-chloropyrimidine: has been studied for its potential in the development of anti-inflammatory drugs. Its structure allows for the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This makes it a valuable candidate for creating new medications that can help manage conditions like arthritis, asthma, and other inflammatory diseases.

Synthesis of Pyrimidine Derivatives

This compound serves as a crucial intermediate in the synthesis of various pyrimidine derivatives. These derivatives have shown a wide range of pharmacological effects, including antibacterial, antiviral, antifungal, and antituberculosis activities . The versatility of 4-Amino-5-chloropyrimidine in synthesis makes it a significant molecule in pharmaceutical research.

Structure-Activity Relationship (SAR) Studies

Researchers utilize 4-Amino-5-chloropyrimidine to explore SARs, which help in understanding the relationship between the chemical structure of a molecule and its biological activity . This is fundamental in drug design and development, as it guides the optimization of lead compounds into safer and more effective drugs.

Organic Synthesis

As an intermediate, 4-Amino-5-chloropyrimidine is used in organic synthesis to create complex molecules for various applications. Its reactivity with other chemical entities allows for the construction of compounds with desired properties for use in materials science, nanotechnology, and other advanced fields .

Agrochemical Research

In the agrochemical industry, 4-Amino-5-chloropyrimidine is employed to develop compounds that can function as pesticides or herbicides. Its ability to interfere with specific biological pathways in pests makes it an important tool in creating more efficient and environmentally friendly agricultural chemicals .

Anticancer Research

The compound’s role in the synthesis of pyrimidine derivatives also extends to anticancer research. Some derivatives have been found to possess properties that can inhibit the growth of cancer cells, making 4-Amino-5-chloropyrimidine a starting point for the creation of novel anticancer agents .

Gold Nanoparticle Functionalization

4-Amino-5-chloropyrimidine: can be used to functionalize gold nanoparticles, which have applications in bioimaging, biosensing, and drug delivery. The compound can provide a reactive site for attaching biomolecules to the nanoparticles, enhancing their specificity and effectiveness in biomedical applications .

Inhibitory Effects on Nitric Oxide Generation

Studies have reported the use of 4-Amino-5-chloropyrimidine derivatives for their potential inhibitory effects on immune-induced nitric oxide generation. This is particularly relevant in conditions where the overproduction of nitric oxide is implicated, such as in certain inflammatory and autoimmune diseases .

Safety and Hazards

When handling 4-Amino-5-chloropyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Research in the field of pyrimidines, including 4-Amino-5-chloropyrimidine, continues to evolve. Recent developments in the synthesis of pyrimidines have opened up new possibilities for the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyrimidines , indicating potential future directions in the synthesis of pyrimidines.

properties

IUPAC Name

5-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNBBHICRUONJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627225
Record name 5-Chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloropyrimidine

CAS RN

101257-82-3
Record name 5-Chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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